molecular formula C22H24N2O4 B5213780 Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B5213780
M. Wt: 380.4 g/mol
InChI Key: MFJCWIICAPLPMJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a benzoate ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the benzoate ester and dimethylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is being studied.

Comparison with Similar Compounds

Ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its specific functional groups or substituents.

    This compound: This compound may have similar chemical properties but different biological activities.

Properties

IUPAC Name

ethyl 4-[[1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-28-22(27)16-7-9-18(10-8-16)23-21(26)17-12-20(25)24(13-17)19-11-14(2)5-6-15(19)3/h5-11,17H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJCWIICAPLPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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